1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at specific positions, making it an important structure in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be synthesized through various methods. One common approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . Another method includes the use of multicomponent reactions involving aromatic aldehydes, 2-aminopyridine, and malononitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: It is used in the development of materials such as ligands for catalysis and components for electronic devices
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .
Comparison with Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but with different ring systems
Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific nitrogen atom arrangement and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3 |
InChI Key |
NATRVVUJQGDXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.